N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide

Chemical identity Database curation Structural novelty

This compound is procured specifically for its unique 3-acetylphenyl and dipropylsulfamoyl substitution pattern. Unlike generic sulfamoylbenzamides, minor structural variations can dramatically alter target engagement, selectivity, and pharmacokinetics. With no published potency or selectivity data, CAS 391221-16-2 is ideal for laboratories expanding screening library diversity or conducting de novo pharmacological profiling against bradykinin B1 or other targets. It may also serve as a structurally matched negative control contingent on confirmed inactivity. End-users must verify purity and identity upon receipt.

Molecular Formula C21H26N2O4S
Molecular Weight 402.51
CAS No. 391221-16-2
Cat. No. B2649171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide
CAS391221-16-2
Molecular FormulaC21H26N2O4S
Molecular Weight402.51
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
InChIInChI=1S/C21H26N2O4S/c1-4-13-23(14-5-2)28(26,27)20-11-9-17(10-12-20)21(25)22-19-8-6-7-18(15-19)16(3)24/h6-12,15H,4-5,13-14H2,1-3H3,(H,22,25)
InChIKeyQAEWXZBLFMQXDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-4-(dipropylsulfamoyl)benzamide (CAS 391221-16-2): Structural Identity, Sulfamoylbenzamide Classification, and Procurement Starting Point


N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide (CAS 391221-16-2; molecular formula C21H26N2O4S; molecular weight 402.51 g/mol) belongs to the sulfamoylbenzamide structural class, which features a benzamide core substituted with a sulfonamide moiety at the para position. This scaffold is recognized in medicinal chemistry for yielding antagonists of the bradykinin B1 receptor (see patent families exemplified by US8481527 [1]) and modulators of other targets such as MAPKAP kinase 2 [2]. However, no primary research publication, patent example with disclosed biological data, or curated database entry (PubChem, ChEMBL, BindingDB) currently reports quantitative activity, selectivity, or property data for this exact compound from permitted sources.

Why N-(3-Acetylphenyl)-4-(dipropylsulfamoyl)benzamide Cannot Be Treated as Interchangeable with Other Sulfamoylbenzamides or Benzamide Analogs


Within the sulfamoylbenzamide class, even minor structural variations—such as changes in the N-phenyl substituent (3-acetyl vs. 4-acetyl vs. unsubstituted), the sulfamoyl N-alkyl chain length (dipropyl vs. diethyl vs. morpholinyl), or the linker between the benzamide and phenyl rings—can produce dramatic shifts in potency, selectivity, pharmacokinetic profile, and off-target liability. For example, in the bradykinin B1 antagonist series described in US8481527 [1], closely related phenylsulfamoyl benzamide derivatives exhibited different receptor occupancy profiles and in vivo efficacy. Without compound-specific data for CAS 391221-16-2, there is no evidence basis to assume functional interchangeability with any analog. Procurement of this specific CAS number implies the end-user requires this exact substitution pattern; generic substitution with a 'similar' sulfamoylbenzamide introduces undocumented risk of altered target engagement, selectivity, or physicochemical behavior.

Quantitative Evidence Guide for N-(3-Acetylphenyl)-4-(dipropylsulfamoyl)benzamide: Differential Performance Data (Documented Data Gap)


Structural Uniqueness Confirmed by Database Absence: No Overlap with Any Curated Bioactivity Record in ChEMBL or PubChem

A systematic search of ChEMBL, PubChem, BindingDB, and the primary patent literature (excluding prohibited vendor sites) returns zero quantitative bioactivity records for CAS 391221-16-2 or its InChI-defined structure. By contrast, structurally related sulfamoylbenzamides (e.g., 4-(dipropylsulfamoyl)benzoic acid, CAS 57-66-9, the known drug probenecid [1]) have extensive bioactivity annotations. This complete database absence for the target compound constitutes a de facto differentiation: the compound occupies a distinct and unexplored region of chemical space within the sulfamoylbenzamide class. Any attempt to substitute a 'similar' sulfamoylbenzamide with established bioactivity data would constitute testing a different chemical entity.

Chemical identity Database curation Structural novelty

Predicted Physicochemical Profile vs. Sulfamoylbenzamide Benchmarks: Computed logP and Solubility Differentiate the Compound from More Polar Congeners

Computational property prediction using the MMsINC database [1] for the molecular formula C21H26N2O4S yields an SlogP of 2.9525 and a predicted logS of -3.96585 (approximately 4.4 × 10⁻² g/L aqueous solubility). These values place the compound in a moderately lipophilic, low-aqueous-solubility region. As a class-level inference, this profile is more lipophilic than unsubstituted or carboxylic-acid-bearing sulfamoylbenzamides (e.g., probenecid, with an experimental logP of approximately 1.9 and ionizable carboxyl group enhancing water solubility at physiological pH [2]), suggesting that the 3-acetylphenyl substitution and dipropylsulfamoyl group confer distinct solubility and permeability characteristics. No experimentally measured logP, logD, or aqueous solubility data were identified for this compound in permitted sources.

Physicochemical properties logP Aqueous solubility Drug-likeness

Bradykinin B1 Receptor Antagonist Patent Scope: The Dipropylsulfamoyl Moiety Is a Recurring Pharmacophoric Element in Selective B1 Antagonists

Patent US8481527 [1] discloses a broad series of phenylsulfamoyl benzamide derivatives as selective bradykinin B1 receptor antagonists for the treatment of pain and inflammatory conditions. Within this patent family, the dipropylsulfamoyl substitution pattern appears as a recurring pharmacophoric element. While the specific compound CAS 391221-16-2 is not explicitly named or exemplified with biological data in the patent text, its structural features (dipropylsulfamoyl group at the 4-position of the benzamide; 3-acetylphenyl amide substituent) fall within the Markush formula I. As a class-level inference, compounds bearing the dipropylsulfamoyl moiety in this series have demonstrated B1 antagonist activity. However, no Ki, IC50, or selectivity data for the exact compound CAS 391221-16-2 at B1 or B2 receptors, or any other target, have been identified in any permitted source.

Bradykinin B1 receptor GPCR antagonism Pain and inflammation Selectivity

Absence from the Probenecid Impurity Profile: This Compound Is Not a Known Degradant or Process Impurity of Marketed Sulfamoylbenzamide Drugs

A review of the European Pharmacopoeia impurity listings for probenecid (the most clinically established sulfamoylbenzamide drug) identifies Impurity C as 4-(dipropylsulfamoyl)-N,N-dipropylbenzamide (CAS 122630-56-2) [REFS-1, REFS-2]. Impurity B is identified as 4-(dipropylsulfamoyl)benzamide . Neither listing includes N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide (CAS 391221-16-2) as a known probenecid-related impurity or degradant. This negative evidence indicates that the compound is not a routine pharmaceutical impurity reference standard; it belongs to a distinct subclass of N-aryl-substituted sulfamoylbenzamides with a different synthetic origin and intended application profile. Procurement of this CAS number is therefore not motivated by compendial quality control requirements.

Pharmaceutical impurity Quality control Reference standard Probenecid

Recommended Application Scenarios for N-(3-Acetylphenyl)-4-(dipropylsulfamoyl)benzamide Based on Available Structural and Class-Level Evidence


Prospective Screening Against Bradykinin B1 or B2 Receptors in a Chemically Distinct Sulfamoylbenzamide Series

Given the structural inclusion within the Markush formula of bradykinin B1 antagonist patent US8481527 [1], this compound may be evaluated as part of a structure-activity relationship (SAR) exploration program targeting kinin receptors. However, its complete lack of published potency or selectivity data means that any screening campaign must begin with de novo in vitro pharmacological profiling. The compound is most appropriate for laboratories seeking to expand the chemical diversity of their screening library with a dipropylsulfamoyl-bearing, 3-acetylphenyl-substituted benzamide that has not been previously characterized.

Physicochemical and Metabolic Stability Profiling of a Moderately Lipophilic Sulfamoylbenzamide Scaffold

With a predicted SlogP of approximately 2.95 and logS of -3.97 (MMsINC prediction [1]), this compound occupies a distinct physicochemical space within the sulfamoylbenzamide class. It may serve as a tool compound for investigating the impact of the 3-acetylphenyl substitution on logD, passive permeability (PAMPA or Caco-2), plasma protein binding, and microsomal stability, providing comparative data against more polar analogs such as probenecid or unsubstituted 4-(dipropylsulfamoyl)benzamide.

Synthetic Intermediate or Building Block in Medicinal Chemistry Optimization Campaigns

The compound may function as a late-stage intermediate or scaffold for further derivatization, particularly through modification of the 3-acetyl group (reduction, reductive amination, oxime formation) or through substitution on the benzamide phenyl ring. Its procurement as a research chemical is consistent with use in parallel synthesis or library production in medicinal chemistry laboratories, provided that the end-user verifies purity and identity upon receipt.

Negative Control or Orthogonal Chemotype for Assay Validation When Investigating Related Sulfamoylbenzamide Hits

If a screening campaign identifies a structurally related sulfamoylbenzamide as a hit against a given target, CAS 391221-16-2 may be procured alongside the hit as a structurally matched negative control or orthogonal chemotype to assess the contribution of the 3-acetylphenyl moiety to target engagement. This application is contingent upon the compound demonstrating no activity in the assays of interest, which would need to be confirmed experimentally.

Quote Request

Request a Quote for N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.